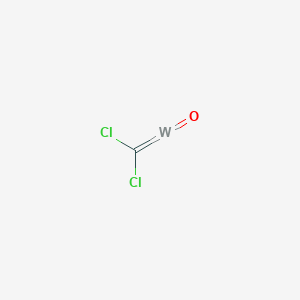
(Dichloromethylidene)(oxo)tungsten
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Dichloromethylidene)(oxo)tungsten is a chemical compound with the molecular formula CCl₂OW It is a tungsten-based compound that features a dichloromethylidene group and an oxo ligand
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Dichloromethylidene)(oxo)tungsten typically involves the reaction of tungsten hexachloride (WCl₆) with dichloromethane (CH₂Cl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{WCl}_6 + \text{CH}_2\text{Cl}_2 \rightarrow \text{CCl}_2\text{OW} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: (Dichloromethylidene)(oxo)tungsten undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten compounds.
Reduction: It can be reduced to form lower oxidation state tungsten compounds.
Substitution: The dichloromethylidene group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) and sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as phosphines (PR₃) and amines (NR₃) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while reduction may produce tungsten hydrides.
科学研究应用
(Dichloromethylidene)(oxo)tungsten has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including olefin metathesis and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor for other tungsten-based compounds.
作用机制
The mechanism of action of (Dichloromethylidene)(oxo)tungsten involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands and substrates, facilitating chemical transformations. The oxo ligand plays a crucial role in these interactions, enabling the compound to act as a catalyst in various reactions.
相似化合物的比较
Tungsten hexachloride (WCl₆): A precursor for the synthesis of (Dichloromethylidene)(oxo)tungsten.
Tungsten oxides (WO₃): Compounds with similar oxidation states but different ligands.
Tungsten hydrides (WHₓ): Compounds with hydrogen ligands instead of dichloromethylidene.
Uniqueness: this compound is unique due to the presence of the dichloromethylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in catalysis and material science.
属性
CAS 编号 |
75213-82-0 |
|---|---|
分子式 |
CCl2OW |
分子量 |
282.75 g/mol |
IUPAC 名称 |
dichloromethylidene(oxo)tungsten |
InChI |
InChI=1S/CCl2.O.W/c2-1-3;; |
InChI 键 |
ZVULXYYHUBBOJZ-UHFFFAOYSA-N |
规范 SMILES |
C(=[W]=O)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


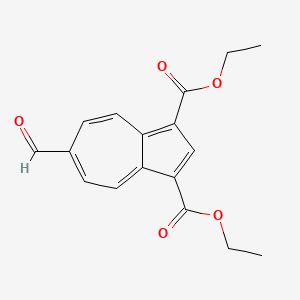
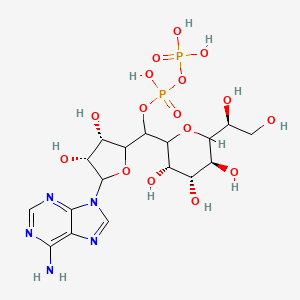
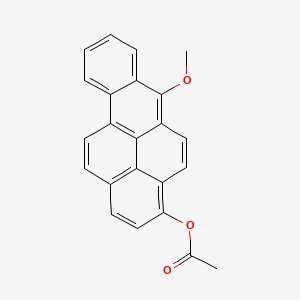
![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)
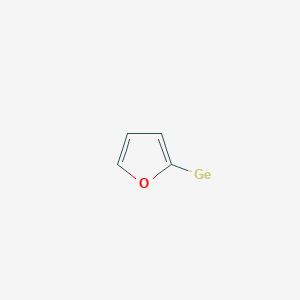
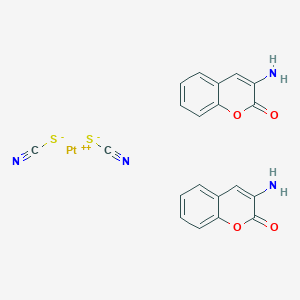
![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
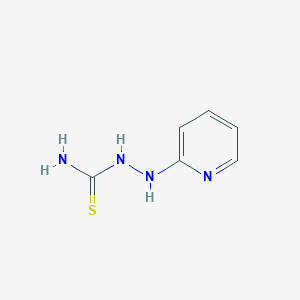
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)
![1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-](/img/structure/B14439527.png)
